molecular formula C13H11NO3 B6387020 2-(2-Hydroxymethylphenyl)isonicotinic acid, 95% CAS No. 1261988-90-2

2-(2-Hydroxymethylphenyl)isonicotinic acid, 95%

Cat. No.: B6387020
CAS No.: 1261988-90-2
M. Wt: 229.23 g/mol
InChI Key: YMYVECNBIYBYSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Hydroxymethylphenyl)isonicotinic acid, 95% is a useful research compound. Its molecular formula is C13H11NO3 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-Hydroxymethylphenyl)isonicotinic acid, 95% is 229.07389321 g/mol and the complexity rating of the compound is 269. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-Hydroxymethylphenyl)isonicotinic acid, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Hydroxymethylphenyl)isonicotinic acid, 95% including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 2-(2-Hydroxymethylphenyl)isonicotinic acid, a derivative of isoniazid, is organisms of the genus Mycobacterium , specifically M. tuberculosis, M. bovis, and M. kansasii . It is a highly specific agent, ineffective against other microorganisms .

Mode of Action

2-(2-Hydroxymethylphenyl)isonicotinic acid is a prodrug and must be activated by bacterial catalase . Once activated, it inhibits the synthesis of mycolic acids , an essential component of the bacterial cell wall . At therapeutic levels, it is bactericidal against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms .

Biochemical Pathways

The compound affects the shikimate and phenylpropanoid pathways , which are important for understanding the biosynthesis of individual phenolic compounds . The biosynthesis of secondary metabolites in foods may differ between plant species, due to the difference in the nature of the plant .

Pharmacokinetics

Isoniazid, a related compound, is known to be acetylated byN-acetyl transferase to N-acetylisoniazid ; it is then biotransformed to isonicotinic acid and monoacetylhydrazine . Monoacetylhydrazine is associated with hepatotoxicity via formation of a reactive intermediate metabolite when N-hydroxylated by the cytochrome P450 mixed oxidase system .

Result of Action

The result of the compound’s action is the inhibition of the synthesis of mycolic acids, leading to the death of the mycobacteria . This makes it an effective agent in the treatment of tuberculosis.

Action Environment

The action of 2-(2-Hydroxymethylphenyl)isonicotinic acid can be influenced by environmental factors. For instance, the solubility of isonicotinic acid, a related compound, in various organic solvents can be predicted using known equations for partition of solutes between water and organic solvents . This suggests that the compound’s action, efficacy, and stability could be influenced by the solvent environment.

Properties

IUPAC Name

2-[2-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-8-10-3-1-2-4-11(10)12-7-9(13(16)17)5-6-14-12/h1-7,15H,8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYVECNBIYBYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70687089
Record name 2-[2-(Hydroxymethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261988-90-2
Record name 2-[2-(Hydroxymethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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